1-{[4-Hydroxy-6-(trifluoromethoxy)quinolin-3-yl]carbonyl}piperidine-4-carboxamide
Overview
Description
1-{[4-Hydroxy-6-(trifluoromethoxy)quinolin-3-yl]carbonyl}piperidine-4-carboxamide is a complex organic compound that features a quinoline core substituted with a trifluoromethoxy group and a piperidine ring
Preparation Methods
The synthesis of 1-{[4-Hydroxy-6-(trifluoromethoxy)quinolin-3-yl]carbonyl}piperidine-4-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the trifluoromethoxy group. The piperidine ring is then attached through a series of coupling reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the process .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .
Scientific Research Applications
1-{[4-Hydroxy-6-(trifluoromethoxy)quinolin-3-yl]carbonyl}piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application, but often include modulation of signaling pathways or disruption of cellular processes .
Comparison with Similar Compounds
Compared to other quinoline derivatives, 1-{[4-Hydroxy-6-(trifluoromethoxy)quinolin-3-yl]carbonyl}piperidine-4-carboxamide is unique due to the presence of the trifluoromethoxy group, which can enhance its stability and reactivity. Similar compounds include:
4-Hydroxy-6-(trifluoromethoxy)quinoline: Lacks the piperidine ring but shares the quinoline core.
Piperidine-4-carboxamide derivatives: Similar in structure but may lack the quinoline core or trifluoromethoxy group .
This detailed overview highlights the significance and versatility of this compound in various scientific and industrial fields
Properties
IUPAC Name |
1-[4-oxo-6-(trifluoromethoxy)-1H-quinoline-3-carbonyl]piperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O4/c18-17(19,20)27-10-1-2-13-11(7-10)14(24)12(8-22-13)16(26)23-5-3-9(4-6-23)15(21)25/h1-2,7-9H,3-6H2,(H2,21,25)(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVBGMZYQIPRKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CNC3=C(C2=O)C=C(C=C3)OC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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